![molecular formula C14H22N2O2S B7815967 1-[4-(aminomethyl)phenyl]-N-cyclohexylmethanesulfonamide](/img/structure/B7815967.png)
1-[4-(aminomethyl)phenyl]-N-cyclohexylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(aminomethyl)phenyl]-N-cyclohexylmethanesulfonamide is a sulfonamide compound. It is characterized by a unique chemical structure that integrates both a sulfonamide group and an aminomethyl-phenyl group, attached to a cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial steps: typically involve the formation of the aminomethyl-phenyl group, which can be achieved through a variety of methods, including reductive amination.
Subsequent reaction: entails the introduction of the sulfonamide group. This can be achieved via sulfonylation reactions using reagents such as sulfonyl chlorides under basic conditions.
Final step: includes the attachment of the cyclohexyl group to the nitrogen atom, often requiring a coupling reaction or a substitution reaction with cyclohexyl halides in the presence of a strong base.
Industrial Production Methods
The compound can be produced on a larger scale through continuous flow reactors that ensure precise control over reaction conditions.
High-purity solvents and reagents ensure consistent product quality.
Advanced purification techniques such as recrystallization, distillation, or chromatography are typically employed to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, particularly at the aminomethyl group, which may be oxidized to form different products.
Reduction: : The compound can be reduced at various positions depending on the reaction conditions.
Substitution: : The sulfonamide and aminomethyl groups can be subjected to nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate can be used.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride are often employed.
Substitution reagents: : These may include halides, acids, or bases depending on the desired transformation.
Major Products Formed
Oxidation may yield sulfoxide or sulfone derivatives.
Reduction could result in amine or hydride derivatives.
Substitution reactions often lead to new compounds with modified functional groups.
Scientific Research Applications
Chemistry
Catalysis: : The compound can act as a ligand in catalysis, aiding in the formation of complex molecules.
Analytical Chemistry: : Used as a standard or reagent in various analytical techniques.
Biology
Enzyme Inhibition:
Medicine
Pharmacology: : The compound may be researched for its potential pharmacological properties, including its efficacy as a drug.
Diagnostic Tools: : Could be part of diagnostic assays to identify the presence of certain conditions.
Industry
Materials Science: : The compound can be utilized in the creation of new materials with specific properties.
Environmental Chemistry: : Its stability makes it an interesting subject in the field of environmental chemistry for studying degradation and interactions.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets, including enzymes and receptors. It may form hydrogen bonds, ionic bonds, or Van der Waals interactions with these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Unique Attributes
1-[4-(aminomethyl)phenyl]-N-cyclohexylmethanesulfonamide stands out due to its specific combination of sulfonamide and aminomethyl-phenyl groups, coupled with a cyclohexyl moiety, which grants it distinct physicochemical properties.
List of Similar Compounds
1-[4-(aminomethyl)phenyl]methanesulfonamide: Lacks the cyclohexyl group.
N-cyclohexylmethanesulfonamide: Lacks the aminomethyl-phenyl group.
1-(methylaminomethyl)benzene sulfonamide: Similar aminomethyl-phenyl group but with different substitutions.
There you go
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]-N-cyclohexylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c15-10-12-6-8-13(9-7-12)11-19(17,18)16-14-4-2-1-3-5-14/h6-9,14,16H,1-5,10-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRUPLHPQAXXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)CC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
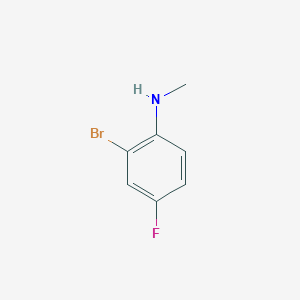

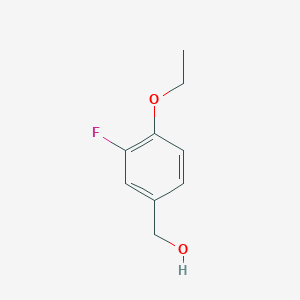
![[3-Fluoro-4-(2-methylpropoxy)phenyl]methanamine](/img/structure/B7815910.png)
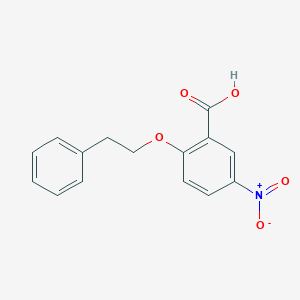
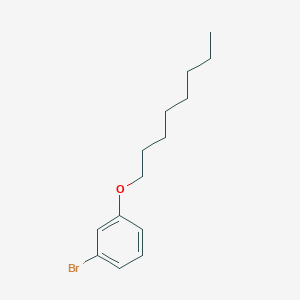

![Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate](/img/structure/B7815932.png)
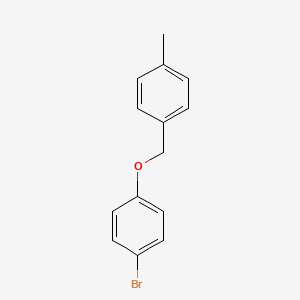
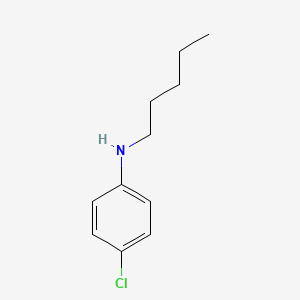
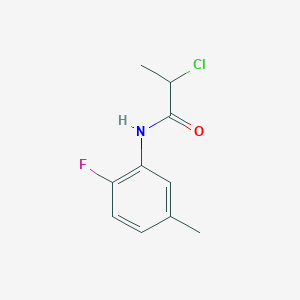
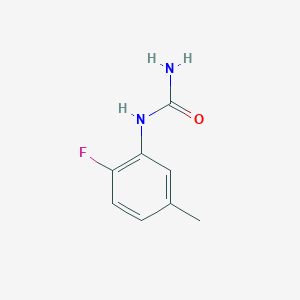
![2-[(3-Fluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7815990.png)
![1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]Ethanone](/img/structure/B7815996.png)
